1,1-Dimethylindan

Description

Contextual Significance of Indan (B1671822) Ring Systems in Organic Chemistry

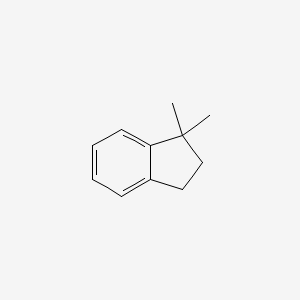

The indan ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a significant scaffold in organic chemistry. ontosight.ai This structural motif is present in a variety of natural products and synthetic compounds with diverse biological activities. The fusion of the aromatic and aliphatic rings creates a unique three-dimensional structure that can interact with biological targets in specific ways. Indan derivatives have been explored for their potential in pharmaceuticals, materials science, and as components in the production of dyes and pigments. ontosight.ai The reactivity of the indan system can be modulated by the introduction of various substituents on both the aromatic and aliphatic portions of the molecule, allowing for the synthesis of a wide array of derivatives with tailored properties. The study of indan ring systems provides valuable insights into the synthesis and properties of fused-ring hydrocarbons and their derivatives.

Historical Development of Research on 1,1-Dimethylindan

The first preparation of this compound was reported by Bogert and Davidson. okstate.edu Early methods for the synthesis of this compound and its derivatives often involved multi-step procedures. One such method involved the formation of a Grignard reagent, followed by condensation to yield a tertiary alcohol, which was then subjected to cyclodehydration to form the this compound hydrocarbon. google.com Another approach involved the cyclization of β-phenylisovaleric acid with polyphosphoric acid to produce 3,3-dimethyl-1-indanone (B145499), which was subsequently reduced to this compound. google.comresearchgate.net Over the years, more direct and efficient synthetic routes have been developed. For instance, a one-step synthesis of 6-alkyl-1,1-dimethylindans was discovered involving the condensation of monoalkyl-substituted benzenes with isoprene (B109036) in the presence of an acidic catalyst like sulfuric acid. google.com An improved method for the synthesis of this compound itself involves the sulfonic acid-resin catalyzed cyclidehydration of 2-methyl-4-phenyl-2-butanol (B93477). tandfonline.com

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has followed several key trajectories, primarily focusing on its synthesis, reactivity, and applications in various fields.

Synthesis and Derivatization: A significant portion of research has been dedicated to developing efficient synthetic methods for this compound and its substituted analogs. google.comresearchgate.nettandfonline.com Researchers have explored various catalytic systems and reaction conditions to improve yields and simplify procedures. The derivatization of the this compound core, through reactions such as alkylation, acylation, and halogenation, has been extensively studied to create a library of compounds for further investigation. google.comacs.org For example, the synthesis of 5-(tert-Butyl)-1,1-dimethylindan (B13735486) typically involves the alkylation of indan or its derivatives. ontosight.ai

Catalysis and Materials Science: The unique structural features of this compound and its derivatives have made them attractive candidates for applications in catalysis and materials science. Some polymers derived from this compound exhibit notable thermal stability. The compound and its derivatives have also been investigated for their potential use in the synthesis of specialized polymers and other materials with unique properties.

Spectroscopic and Structural Analysis: Detailed spectroscopic and structural studies have been crucial in characterizing this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy have been employed to elucidate the precise structure and conformation of these molecules. acs.orgnih.govrsc.org This data is essential for understanding the relationship between the structure of these compounds and their chemical and physical properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ | nih.gov |

| Molecular Weight | 146.23 g/mol | nih.gov |

| IUPAC Name | 1,1-dimethyl-2,3-dihydro-1H-indene | nih.gov |

| CAS Number | 4912-92-9 | nih.gov |

| Boiling Point | 206.5°C at 760 mmHg | lookchem.com |

| Density | 0.959 g/cm³ | lookchem.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Source |

|---|---|---|

| ¹³C NMR | Spectra available | nih.gov |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 131, m/z 2nd Highest: 146 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTMVTDJCFSOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074304 | |

| Record name | 1,1-Dimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4912-92-9 | |

| Record name | 2,3-Dihydro-1,1-dimethyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4912-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene, 2,3-dihydro-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylindan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene, 2,3-dihydro-1,1-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Dimethylindan and Its Structural Analogs

Classical Synthetic Routes to the Indan (B1671822) Skeleton

Traditional methods for constructing the indan framework, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, have been well-established. These routes often involve intramolecular cyclization reactions, which are fundamental in forming the five-membered ring.

Friedel-Crafts Type Cyclialkylation Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, and their intramolecular variants, known as cyclialkylations, are pivotal for synthesizing cyclic structures like indans. These reactions typically involve the generation of a carbocation intermediate that subsequently attacks the aromatic ring to form the fused aliphatic ring.

A one-step method for the synthesis of 6-alkyl-1,1-dimethylindans involves the condensation of monoalkyl-substituted benzenes with isoprene (B109036) in the presence of an acidic catalyst, such as sulfuric acid. google.com This process is advantageous due to the use of readily available and inexpensive starting materials. google.com The reaction yields primarily the 6-alkyl-1,1-dimethylindan structure, although minor percentages of 4- or 5-alkyl isomers may also be present. google.com

For instance, the reaction of toluene (B28343) with isoprene using approximately 93% sulfuric acid at a temperature range of -10°C to 10°C produces 1,1,6-trimethylindan. google.com Similarly, reacting cumene (B47948) with isoprene under the same conditions yields 6-isopropyl-1,1-dimethylindan. google.com The use of 2,3-dimethyl-1,3-butadiene (B165502) instead of isoprene leads to the corresponding 1,1,2-trimethylindan derivatives. google.com

Table 1: Synthesis of 6-Alkyl-1,1-dimethylindans via Condensation of Monoalkyl-Substituted Benzenes with Dienes google.com

| Monoalkyl-Substituted Benzene | Diene | Product |

| Toluene | Isoprene | 1,1,6-Trimethylindan |

| Toluene | 2,3-Dimethyl-1,3-butadiene | 1,1,2,6-Tetramethylindan |

| Cumene | Isoprene | 6-Isopropyl-1,1-dimethylindan |

| Cumene | 2,3-Dimethyl-1,3-butadiene | 6-Isopropyl-1,1,2-trimethylindan |

| sec-Butylbenzene | Isoprene | 6-sec-Butyl-1,1-dimethylindan |

| tert-Amylbenzene (B1361367) | Isoprene | 6-tert-Amyl-1,1-dimethylindan |

The acid-catalyzed reaction between benzene and isoprene is a complex process that yields a mixture of products, including 1,1-dimethylindan. researchgate.netresearchgate.net The formation of these products is explained through carbonium ion theory. researchgate.netresearchgate.net Besides this compound, other identified products include various tetramethylhydrindacenes and hexamethyltrindans. researchgate.netresearchgate.net The synthesis of these compounds through independent routes has been crucial for their identification and for studying the reaction intermediates. researchgate.netresearchgate.net

Condensation of Monoalkyl-Substituted Benzenes with Dienes

Cyclization and Reduction Strategies

Alternative synthetic pathways to the indan skeleton involve the cyclization of appropriate precursors followed by reduction steps. These methods offer a different approach to constructing the desired carbocyclic framework.

An established route to this compound involves the cyclization of β-phenylisovaleric acid to form 3,3-dimethyl-1-indanone (B145499). google.com This ketone can then be reduced to the target hydrocarbon. google.com The cyclization is often carried out using polyphosphoric acid. google.com The resulting 3,3-dimethyl-1-indanone serves as a key intermediate that can be converted to this compound through catalytic reduction or by the Wolff-Kishner reduction method. google.com Similarly, cyclization of 3-(4-methoxyphenyl)-isovaleric acid has been used to produce 6-methoxy-3,3-dimethylindan-1-one. ias.ac.in

The cyclidehydration of phenyl-substituted butanols provides another effective route to this compound and its analogs. This intramolecular dehydration and cyclization process is typically acid-catalyzed.

Table 2: A-15 Catalyzed Cyclidehydration of 2-Methyl-4-phenyl-2-butanol (B93477) in Refluxing Benzene tandfonline.com

| Moles of 2-Methyl-4-phenyl-2-butanol | Time (hr) | % Yield of this compound |

| 0.1 | 1.0 | 80 |

| 0.2 | 1.3 | 75 |

| 0.3 | 2.0 | 67 |

| 0.5 | 2.8 | 65 |

| 1.0 | 5.0 | 61 |

The mechanism of acid-catalyzed cyclidehydration of primary phenylalkanols to form five-membered rings has also been explored. researchgate.netresearchgate.net For instance, the dehydration of 3-methyl-3-(p-tolyl)-1-butanol results in a mixture of open-chain and cyclized products, including various trimethylindan isomers. researchgate.netresearchgate.net This highlights the role of carbocation rearrangements in determining the final product distribution. researchgate.netresearchgate.net

Cyclization of β-Phenylisovaleric Acid to 3,3-Dimethyl-1-indanone Precursors

Modern and Emerging Synthetic Approaches

Recent advancements in organic synthesis have provided powerful tools for the construction of complex molecular architectures, including the indane framework. These methods often rely on transition-metal catalysis to achieve transformations that were previously challenging or inefficient.

A prominent modern strategy for forming indane and other benzo-fused carbocycles is through palladium-catalyzed carbon-hydrogen (C–H) activation. This approach allows for the direct functionalization of otherwise unreactive C(sp³)–H bonds, representing a highly atom- and step-economical route. rsc.org The activation of C(sp³)–H bonds on a gem-dimethyl group is a particularly powerful method for creating the core of this compound and its derivatives. acs.org

The general strategy involves using a directing group on the substrate to position a palladium catalyst in proximity to the target C–H bonds. This facilitates a cyclometalation event, forming a palladacycle intermediate that can then undergo further reactions to build the fused ring system. nih.gov

Key research findings in this area include:

Intramolecular Annulation: The Baudoin group has developed methods for the cyclization of substrates containing ortho-bromoaryl groups, coupling two C(sp³)–H bonds to form indane structures via a Pd(0)/Pd(II) catalytic cycle. acs.org This process is initiated by oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by sequential C(sp³)–H activation steps. acs.org

Dual C–H Activation of gem-Dimethyl Groups: A significant breakthrough involves the use of the gem-dimethyl group as a three-carbon synthon. acs.org Research by Park and Yu demonstrated a palladium-catalyzed annulation that unites amides containing a gem-dimethyl moiety with maleimides through the activation of a C–H bond on each of the two methyl groups. acs.org

"Stitching" with Dihaloarenes: A powerful annulation reaction has been reported that "stitches" a dihaloarene to a gem-dimethyl group via two sequential β-C(sp³)–H arylations. nih.gov This palladium-catalyzed transformation effectively constructs two C(alkyl)–C(aryl) bonds to provide five-membered benzo-fused compounds, including dimethylindan derivatives. The reaction is enabled by a dual ligand system that promotes the sequential C–H activation and coupling steps. nih.gov

Enantioselective Approaches: Efforts have also been directed towards enantioselective C(sp³)–H activation to produce chiral indanes. snnu.edu.cn The use of chiral ligands, such as bisphosphines or N-heterocyclic carbenes (NHCs), can control the stereochemistry of the cyclization, providing access to enantioenriched products that are valuable in pharmaceutical research. rsc.orgsnnu.edu.cn

The table below summarizes representative examples of palladium-catalyzed C(sp³)–H activation for the formation of indane-type structures.

| Substrate Type | Coupling Partner | Catalyst/Ligand System | Key Feature | Product Type |

| Amides with gem-dimethyl groups | 1-Bromo-2-iodoarenes | Pd(OAc)₂, N-acyl glycine, Pyridine-3-sulfonic acid | Sequential β-C(sp³)–H arylation to "stitch" the rings. nih.gov | This compound derivatives |

| ortho-Bromophenols and anilines | - (Intramolecular) | Pd(OAc)₂, Phosphine ligands | Annulation via coupling of two C(sp³)–H bonds. acs.org | Benzofurans and Indolines |

| Aliphatic Acids | Aryl Halides | Pd(OAc)₂, MPAA Ligands | Directing group-assisted β-C(sp³)–H activation. nih.gov | Tetralins, Chromanes, Indanes |

| Unactivated Alkenes | Polyfluoroarenes | Pd/XuPhos | Asymmetric domino Heck/intermolecular C–H alkylation. rsc.org | Dihydrobenzofurans, Indolines, Indanes |

Indanones, particularly 1-indanones which are precursors or oxidation products of indanes, are versatile substrates for modern synthetic transformations. Emerging approaches involving oxidative amination and subsequent ring expansion allow for the conversion of the five-membered carbocyclic ring of an indanone into a six-membered nitrogen-containing heterocycle, such as an isoquinolinone.

A notable method involves a one-pot process where a 1-indanone (B140024) derivative is first converted to its silyl (B83357) enol ether. researchgate.netchemrxiv.org This electron-rich intermediate then reacts with a nitrogen source, often facilitated by a hypervalent iodine reagent, to introduce a nitrogen atom into the carbon skeleton. chemrxiv.org Subsequent rearrangement and aromatization lead to the ring-expanded product. researchgate.netchemrxiv.org A key advantage of this method is its regioselectivity; for 1-indanone substrates, the reaction yields isoquinolinones, which is the opposite regioselectivity to that observed in classical Beckmann rearrangements. chemrxiv.org

Further research has focused on redox-tunable ring expansions. In one strategy, indanone β-ketoesters are aminated using a novel reagent, DNIBX, which is based on dibenzoazabicycloheptadiene (dbabh). researchgate.netchemrxiv.org The resulting aminated indanone adducts can then undergo divergent ring expansions depending on the reaction conditions. Thermal activation leads to one type of heterocyclic product, while photochemical activation can produce a different one, providing tunable access to various nitrogen-containing scaffolds. researchgate.netchemrxiv.org

These ring expansion strategies are summarized in the table below.

| Starting Material | Key Reagents | Key Transformation | Product |

| Substituted 1-Indanones | 1. TBSOTf, Et₃N 2. Nitrogen source, Hypervalent iodine reagent | In situ silyl enol ether formation, oxidative amination, and ring expansion. chemrxiv.org | Isoquinolinones |

| Indanone β-ketoesters | DNIBX (electrophilic aminating reagent) | Amination followed by divergent, redox-tunable ring expansion. researchgate.netchemrxiv.org | Isoquinolones or Isoquinolines |

| Substituted 1-Indanones | CHBr₃, t-BuOK | Two-step ring expansion via haloform reaction. nih.gov | 2-Bromo-1-naphthols |

These advanced synthetic methodologies highlight the ongoing evolution of organic chemistry, providing innovative and efficient pathways to this compound and its structural analogs, as well as enabling the conversion of related scaffolds into other valuable chemical entities.

Elucidation of Reaction Mechanisms in 1,1 Dimethylindan Chemistry

Mechanistic Studies of Acid-Catalyzed Cyclization and Alkylation Processes

The formation of the 1,1-dimethylindan skeleton frequently relies on acid-catalyzed reactions that unite aromatic and aliphatic precursors. The acid-catalyzed condensation of benzene (B151609) or its alkylated derivatives with isoprene (B109036) is a common route, yielding a complex mixture of products including this compound. researchgate.net The mechanism for these transformations is rationalized through established carbonium ion (carbocation) theory. researchgate.net

In a typical process, a strong acid, such as sulfuric acid or polyphosphoric acid, protonates the diene (e.g., isoprene), generating a reactive tertiary carbocation. This electrophile then attacks the aromatic ring in a classic Friedel-Crafts alkylation step. A subsequent intramolecular cyclization, also an electrophilic aromatic substitution, forms the five-membered ring. The final step involves the loss of a proton to restore aromaticity, yielding the indan (B1671822) structure. The use of catalysts like Niobium(V) chloride (NbCl₅) has been shown to improve yields in related Friedel-Crafts reactions for synthesizing 1-indanone (B140024) derivatives, which are direct precursors to this compound.

The reaction conditions, particularly the choice and concentration of the acid catalyst, play a significant role in the product distribution. For instance, the cyclization of arylpropionic acids to form the corresponding indanone structures can be achieved using either polyphosphoric acid or concentrated sulfuric acid.

| Catalyst/Reagent | Precursors | Reaction Type | Mechanistic Feature |

| Sulfuric Acid (H₂SO₄) | Benzene and Isoprene | Cyclialkylation | Formation of products is rationalized through carbonium ion theory. researchgate.net |

| Polyphosphoric Acid | Arylpropionic acids | Intramolecular Cyclization | Robust conditions for forming indanone structures. |

| Niobium(V) Chloride (NbCl₅) | Aromatic substrates | Friedel-Crafts Reaction | Oxophilic catalyst promotes one-step synthesis of 1-indanone derivatives. |

| Aluminum Chloride (AlCl₃) | - | Rearrangement/Isomerization | Can induce isomerization of indan structures. okstate.edu |

Investigation of Isomerization and Rearrangement Mechanisms

Once formed, the this compound structure and its derivatives can undergo various isomerization and rearrangement reactions, often driven by thermodynamic stability or the presence of specific functional groups. These transformations are critical for understanding product distributions in synthetic reactions and for developing pathways to specific isomers.

The alkylation of the this compound aromatic ring is governed by the principles of electrophilic aromatic substitution, where the directing effects of existing substituents determine the position of the incoming electrophile (regioselectivity). For example, the acid-catalyzed condensation of tert-butylbenzene (B1681246) with isoprene yields both 5- and 6-tert-butyl-1,1-dimethylindan as minor and major products, respectively. lookchem.com The formation of these specific isomers is dictated by the directing influence of the alkyl groups on the benzene ring and the stability of the intermediate carbocations.

Stereoselectivity becomes paramount when new chiral centers are introduced. While the formation of this compound itself does not create a stereocenter at the C1 position, subsequent reactions can. For example, a one-pot catalytic enantioselective allylboration followed by a Mizoroki–Heck cyclization has been developed to synthesize 1-alkyl-3-methyleneindan-1-ols with high enantiomeric ratios (up to 96:4 er). acs.org This process involves a chiral Brønsted acid catalyst that controls the stereochemical outcome of the initial allylation step. acs.org

The introduction of nitrogen into the indanyl framework or its precursors opens pathways for unique molecular rearrangements. These reactions often involve the migration of a group to an electron-deficient nitrogen atom and are synthetically valuable for creating complex nitrogen-containing molecules.

One relevant class of transformations is the base-induced rearrangement of N-alkyl arylsulphonamides. nih.gov In this reaction, treatment with a strong base like lithium diisopropylamide (LDA) can lead to a competition between cyclization to form a saccharin (B28170) derivative and a directed ortho metalation followed by migration of a carbamoyl (B1232498) group from the nitrogen to the adjacent aromatic carbon. nih.gov The outcome is heavily influenced by steric hindrance; bulkier alkyl groups on the nitrogen favor the rearrangement pathway by impeding cyclization. nih.gov

Other classical rearrangements involving migration to an electron-deficient nitrogen center are also pertinent. The Hofmann rearrangement transforms primary amides into amines with one fewer carbon atom via an isocyanate intermediate, which is trapped by a nucleophile like methanol (B129727) to form a carbamate. beilstein-journals.org The Beckmann rearrangement converts oximes into amides under acidic conditions. beilstein-journals.org The Boulton-Katritzky rearrangement is another key transformation involving the migration of a nitrogen-containing group within a heterocyclic aromatic compound, highlighting the reactivity of such systems. fiveable.me These mechanisms provide established routes for structurally modifying nitrogen-containing compounds that could be analogous to indanyl derivatives.

| Rearrangement | Substrate Type | Key Feature |

| Base-Induced N-to-C Rearrangement | N-Alkyl Arylsulphonamides | Competition between rearrangement and cyclization, influenced by sterics. nih.gov |

| Hofmann Rearrangement | Carboxamides | Migration to an electron-deficient nitrogen via an isocyanate intermediate. beilstein-journals.org |

| Boulton-Katritzky Rearrangement | Heterocyclic Aromatic Compounds | Migration of a nitrogen-containing group within the ring system. fiveable.me |

Stereoselective and Regioselective Considerations in Alkylation

Mechanistic Pathways of Functional Group Transformations on the this compound Core

Functionalizing the pre-formed this compound scaffold involves a variety of reactions, each with a distinct mechanism that determines the final product's structure and stereochemistry.

The acetylation of the aromatic ring of this compound is a classic example of a Friedel-Crafts acylation. sigmaaldrich.com The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The mechanism proceeds in several steps:

Formation of the Electrophile : The Lewis acid coordinates to the halogen or oxygen of the acetylating agent (e.g., acetyl chloride or acetic anhydride). sigmaaldrich.combyjus.com

Generation of the Acylium Ion : Cleavage of the C-Cl or C-O bond results in the formation of a resonance-stabilized acylium ion (CH₃CO⁺). sigmaaldrich.com Unlike the carbocations in Friedel-Crafts alkylation, this acylium ion is stable and does not undergo rearrangement.

Electrophilic Attack : The electron-rich aromatic ring of this compound attacks the electrophilic acylium ion, forming a positively charged benzenonium intermediate (a sigma complex).

Deprotonation : A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and yielding the final acetylated product.

Alternatively, acetylation of hydroxyl groups, such as in an indanol derivative, can occur under catalyst-free conditions with acetic anhydride. mdpi.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on a carbonyl carbon of the anhydride, followed by the elimination of an acetic acid molecule. byjus.commdpi.com

| Acetylating Agent | Catalyst/Conditions | Mechanistic Detail |

| Acyl Chlorides/Anhydrides | Lewis Acids (e.g., AlCl₃) | Formation of a stable, resonance-stabilized acylium ion electrophile. sigmaaldrich.com |

| Acetic Anhydride | Acidic Medium (e.g., H₂SO₄) | Protonation of the anhydride facilitates nucleophilic attack from the substrate. byjus.com |

| Acetic Anhydride | Catalyst- and Solvent-Free | Direct nucleophilic attack by a hydroxyl or amino group on the anhydride. mdpi.com |

The reduction of 1-indanones (ketone precursors) to their corresponding 1-indanols (alcohols) is a fundamental transformation. The mechanism of reduction depends on the reagents employed. A common strategy involves the use of hydride-based reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is subsequently protonated during an aqueous workup step to yield the final alcohol product.

Catalytic hydrogenation is another method. Chiral titanocene (B72419) catalysts, for instance, can be used for the enantioselective hydrosilylation of ketones. mdpi.com The catalytically active species is typically a Ti(III) hydride complex, which is often generated in situ. mdpi.com The mechanism for imine hydrogenation with such catalysts involves the reaction of the titanium hydride with the unsaturated bond to form a titanium amide complex, which is then cleaved by hydrogenolysis to regenerate the catalyst and form the amine. mdpi.com A similar pathway of hydride transfer and subsequent regeneration is expected for ketone reduction.

The rate of ketone reduction can be significantly influenced by steric hindrance around the carbonyl group. Introducing bulky substituents adjacent to the ketone can decrease the rate of reduction. nih.gov

| Reduction Method | Reagent/Catalyst | Mechanistic Feature |

| Hydride Reduction | NaBH₄, LiAlH₄ | Nucleophilic transfer of a hydride ion to the carbonyl carbon, followed by protonation. |

| Catalytic Hydrosilylation | Chiral Titanocenes / Silanes | Involves an active Ti(III) hydride species for hydrogen transfer. mdpi.com |

| Metabolic Reduction | Liver Microsomes | Enzymatic reduction sensitive to steric hindrance around the ketone. nih.gov |

Acetylation Reaction Mechanisms of Substituted 1,1-Dimethylindans

Computational and Theoretical Analysis of Reaction Intermediates and Transition States

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of reaction mechanisms involving this compound. Through the use of methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model reaction pathways, characterize the geometries and energies of transient species, and rationalize experimental observations. These computational approaches provide a molecular-level understanding of the factors that govern reactivity and selectivity in this compound chemistry.

A significant area of focus for computational studies has been the investigation of carbocationic intermediates, which are frequently proposed in acid-catalyzed and electrophilic reactions of indane derivatives. For instance, the formation and stability of the 1,1-dimethylindanyl cation are of fundamental interest. Theoretical calculations can predict the optimized geometry of such carbocations, revealing the distribution of positive charge and the extent of hyperconjugation and resonance stabilization.

In the context of specific reactions, computational modeling helps to map out the entire potential energy surface. This includes the identification of transition states, which represent the energy maxima along the reaction coordinate. The calculated activation energies (the energy difference between reactants and the transition state) are crucial for predicting reaction rates and understanding how different substituents or reaction conditions might influence the reaction's feasibility. For example, in the synthesis of substituted indanes, DFT calculations can be employed to compare different possible cyclization pathways, thereby identifying the most energetically favorable route.

One study utilized DFT calculations to investigate the mechanism of gold-catalyzed intramolecular hydroalkylation of ynamides to form indene (B144670) derivatives. acs.org The calculations revealed a plausible reaction pathway involving the activation of the ynamide, followed by a -hydride shift from a highly reactive, in situ-generated keteniminium ion. acs.org The initial -hydride shift was identified as the rate-determining step of the reaction. acs.org This computational analysis also helped to explain the differences in reactivity observed for various ynamides. acs.org

Furthermore, computational studies can elucidate the role of catalysts in reactions involving this compound and related structures. For instance, in transition-metal-catalyzed cross-coupling reactions, DFT can model the coordination of the substrate to the metal center, the oxidative addition and reductive elimination steps, and the nature of the catalytically active species. A computational investigation into the nickel-catalyzed cross-coupling of 1-bromoindanes proposed that a Ni(I)/Ni(III) catalytic cycle is more energetically favorable than a Ni(0)/Ni(II) mechanism. acs.org

The table below presents hypothetical data derived from computational studies on a reaction involving a this compound derivative, illustrating the type of information that can be obtained.

| Intermediate/Transition State | Method | Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant Complex | DFT (B3LYP) | 6-31G(d) | 0.0 | - |

| Transition State 1 (TS1) | DFT (B3LYP) | 6-31G(d) | +15.2 | C-C bond forming: 2.1 Å |

| Intermediate 1 | DFT (B3LYP) | 6-31G(d) | -5.4 | Newly formed C-C bond: 1.5 Å |

| Transition State 2 (TS2) | DFT (B3LYP) | 6-31G(d) | +10.8 | C-H bond breaking: 1.8 Å |

| Product Complex | DFT (B3LYP) | 6-31G(d) | -22.7 | - |

This table is illustrative and does not represent data from a specific cited study.

Moreover, theoretical analyses extend to understanding non-covalent interactions that can influence reaction outcomes, such as stereoselectivity. By modeling the transition states leading to different stereoisomers, the energetic differences can be calculated and correlated with the experimentally observed enantiomeric or diastereomeric excess. These models often reveal subtle steric and electronic interactions that dictate the chiral recognition process. acs.org

Research on 1,1 Dimethylindan Derivatives and Substituted Analogs

Systematic Studies of Alkyl-Substituted 1,1-Dimethylindans

The introduction of alkyl groups onto the 1,1-dimethylindan skeleton has been a subject of significant interest, primarily driven by the utility of these compounds as intermediates in various chemical industries.

Synthesis and Characterization of 6-Alkyl-1,1-Dimethylindans

A straightforward and efficient one-step process for the synthesis of 6-alkyl-1,1-dimethylindans has been developed, offering a commercially viable alternative to more complex multi-step methods. This process involves the acid-catalyzed condensation of monoalkyl-substituted benzenes with isoprene (B109036). For instance, the reaction of tert-amylbenzene (B1361367) with isoprene in the presence of 93% sulfuric acid at low temperatures (-9 to 0 °C) yields 6-tert-amyl-1,1-dimethylindan. The product, a colorless liquid, can be purified by vacuum distillation. While this method predominantly yields the 6-alkyl isomer, minor amounts of the 4- or 5-alkyl isomers may also be formed.

The identity of these 6-alkyl-1,1-dimethylindans has been confirmed through the preparation of their acetyl derivatives, which often exhibit characteristic musk-like odors. For example, acetylation of 6-tert-amyl-1,1-dimethylindan produces 4-(and 5-)acetyl-6-tert-amyl-1,1-dimethylindan, a colorless, viscous liquid.

Table 1: Physical Properties of Selected 6-Alkyl-1,1-Dimethylindans

| Compound | Boiling Point (°C/mm Hg) | Refractive Index (nD) |

| 6-tert-Amyl-1,1-dimethylindan | 92-96/2 | 1.5050 |

| 4-(and 5-)Acetyl-6-tert-amyl-1,1-dimethylindan | 142-144.5/3 | 1.5210 |

Research on 5-(tert-Butyl)-1,1-Dimethylindan (B13735486)

The synthesis of 5-(tert-butyl)-1,1-dimethylindan is typically achieved through standard alkylation reactions involving the indan (B1671822) core. A notable derivative, 4-acetyl-6-tert-butyl-1,1-dimethylindane, is a key intermediate in the synthesis of various compounds. prepchem.comnih.gov Its preparation involves the Friedel-Crafts acetylation of 1,1-dimethyl-6-tert-butylindane. prepchem.com In a typical procedure, a solution of 1,1-dimethyl-6-t-butylindane and acetyl chloride is added to a slurry of aluminum chloride in a suitable solvent like n-hexane at low temperatures. prepchem.com After an aqueous workup, the product is isolated by distillation, affording a high yield of 4-acetyl-6-tert-butyl-1,1-dimethylindane. prepchem.com This compound is a member of the indane family and is also known by the trade name Celestolide. nih.govchemicalbook.com

Oxygenated Derivatives of this compound

The incorporation of oxygen-containing functional groups, such as hydroxyl and carbonyl moieties, into the this compound structure has been extensively investigated, leading to the development of valuable synthetic intermediates.

Synthesis and Transformations of 1,1-Dimethylindanols

1,1-Dimethylindanols are a class of oxygenated derivatives that can be synthesized through various routes. A common method involves the reduction of the corresponding indanones. For example, This compound-4-ol (B14349173) can be prepared by the reduction of this compound-4-one. ontosight.ai These indanols are characterized by a hydroxyl group on the aromatic or the cyclopentane (B165970) ring. ontosight.ai

A one-pot asymmetric synthesis of (1S)-2,3-dihydro-1-methyl-3-(methylene)indan-1-ol has been developed, starting from 1-(2′-bromophenyl)ethan-1-one. acs.org This process involves a Brønsted acid-catalyzed allylboration followed by a palladium-catalyzed Mizoroki–Heck cyclization. acs.org This method provides access to chiral indanols with high enantiomeric ratios. acs.org The reaction of the initially formed tertiary alcohol with the palladium catalyst leads to the formation of the methyleneindanol. acs.org

Reactivity of 1,1-Dimethylindanones (e.g., this compound-2-one)

The ketone functionality in 1,1-dimethylindanones provides a reactive site for various chemical transformations. The reactivity of the α-protons to the carbonyl group is a key feature. For instance, the enamine of indan-2-one can be deprotonated with a strong base like n-butyl-lithium to form a highly reactive allylic anion. rsc.org This anion can then be alkylated, for example, with methyl iodide, to yield the methylated ketone after hydrolysis. rsc.org This demonstrates the potential for introducing substituents at the position alpha to the carbonyl group.

Furthermore, indan-1-ones undergo Michael addition reactions with α,β-unsaturated carbonyl compounds under phase transfer catalysis (PTC) conditions. researchgate.net This reaction allows for the formation of new carbon-carbon bonds at the 2-position of the indanone ring. researchgate.net While these examples utilize the parent indanone structures, the principles of reactivity are applicable to their 1,1-dimethyl substituted counterparts.

Halogenated this compound Derivatives

The introduction of halogen atoms to the this compound framework has been explored to create derivatives with modified properties. Both aromatic and aliphatic halogenation has been achieved.

A notable example is the synthesis of 3-bromo-1,1-dimethylindane. researchgate.net This compound can be prepared by the monobromination of 1,1-dimethylindane using N-bromosuccinimide (NBS) and a radical initiator such as azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride. researchgate.net The reaction proceeds via a radical mechanism to introduce a bromine atom at the 3-position of the indan ring. researchgate.net The resulting 3-bromo-1,1-dimethylindane is thermally sensitive and can eliminate hydrogen bromide to form 1,1-dimethylindene (B103318). researchgate.net

Table 2: 1H NMR Data for 3-Bromo-1,1-dimethylindane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 1-CH3 | 1.22, 1.42 | s | - |

| 2-H | ~2.39, 2.51 | AB part of ABX | JAB = 14.2, JAX = 4.1, JBX = 7.0 |

| 3-H | 5.48 | dd | J = 6.1, 4.1 |

| Aromatic-H | 7.10-7.32 | m | - |

Solvent: CDCl3, 200 MHz researchgate.net

Furthermore, the addition of bromine to 1,1-dimethylindene can lead to the formation of vicinal dihalides, such as cis- and trans-2,3-dibromo-1,1-dimethylindane. beilstein-journals.org The stereochemical outcome of this reaction can be influenced by the brominating agent used. beilstein-journals.org

Additionally, chlorinated derivatives such as 7-chloro-1,1-dimethylindan-4-ol (B11902949) have been synthesized, typically through Friedel-Crafts reactions or by modifying existing indan compounds. ontosight.ai This compound features a chlorine atom on the aromatic ring and a hydroxyl group, showcasing the potential for multi-functionalized this compound derivatives. ontosight.ai

Synthesis and Reactivity of Chloro-Substituted Indanols

The synthesis of chloro-substituted indanols can be achieved through various synthetic routes. One common approach involves the intramolecular Friedel–Crafts acylation of 3-chlorophenylpropionic acid with malonyl chloride in the presence of zinc chloride to yield 5-chloro-1-indanone. beilstein-journals.org This indanone can then be subjected to reduction to form the corresponding indanol. Another method involves the reaction of malonic acid with chlorobenzaldehyde. beilstein-journals.org The reactivity of these chloro-substituted indanols is of interest for further functionalization. For instance, the hydroxyl group can be a site for esterification or etherification, while the chloro-substituent can participate in nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide array of other functional groups. The synthesis of β-chloro substituted α-keto esters has been explored as precursors for the enantioconvergent synthesis of chlorohydrin derivatives. nih.gov

Oxidative Aliphatic C-H Fluorination of Acetyl-Substituted Indans

The direct fluorination of aliphatic C-H bonds in acetyl-substituted indans represents a significant advancement in synthetic methodology. nih.gov This transformation can be catalyzed by manganese porphyrin complexes in the presence of a fluoride (B91410) ion source, such as silver fluoride (AgF), and an oxidant like iodosylbenzene. nih.govnih.gov This method allows for the selective introduction of fluorine atoms at typically unreactive C(sp³)-H sites. nih.gov For example, the fluorination of 4-acetyl-6-tert-butyl-1,1-dimethylindan has been demonstrated, yielding mono-fluorinated products. nih.gov This reaction is valuable as the introduction of fluorine can significantly alter the biological and chemical properties of the molecule. nih.gov The protocol is noted for its ability to fluorinate isolated methylene (B1212753) groups and unactivated benzylic sites, often with high regioselectivity. nih.govnih.gov

Nitrogen-Containing this compound Derivatives

The incorporation of nitrogen into the this compound scaffold opens up new avenues for creating compounds with potentially interesting biological activities.

Synthesis of Amido-1,1-Dimethylindanols

The synthesis of amido-1,1-dimethylindanols can be approached through the reduction of the corresponding amido-indanones. For example, the asymmetric transfer hydrogenation of 3-methoxycarbonyl-1-indanone using a ruthenium-based catalyst can produce the corresponding indanol with high diastereoselectivity and enantioselectivity. whiterose.ac.uk This methodology can be extended to racemic 2- or 3-substituted indanone systems to produce cis-2 or 3-substituted-indanols. whiterose.ac.uk These amido-indanols can serve as valuable building blocks in medicinal chemistry.

Synthesis and Reactivity of N-Indanylbenzamide Derivatives

A facile and efficient synthetic route to N-indanylbenzamide derivatives has been developed, which is of particular interest due to the fungicidal properties of some of these compounds against pathogens like Rhizoctonia solani. tandfonline.comtandfonline.comoup.com This synthesis involves the rearrangement of N-benzoyltetrahydroquinolines in 85% phosphoric acid, which cleanly affords N-indanylbenzamides in high yields. tandfonline.com The synthesis of the precursor N-benzoyltetrahydroquinolines can be challenging due to steric hindrance and may require forcing conditions, such as using N,N-dimethylaniline and a catalytic amount of 4-dimethylaminopyridine (B28879) in xylene at high temperatures. tandfonline.com This rearrangement provides a more straightforward alternative to previous multi-step syntheses of the indanylamino moiety. tandfonline.com

Acetyl-Substituted this compound Analogs (e.g., 4-Acetyl-6-tert-butyl-1,1-dimethylindan)

4-Acetyl-6-tert-butyl-1,1-dimethylindan, also known as Celestolide, is a well-known synthetic musk fragrance. nih.govhmdb.ca Its synthesis is typically achieved through the Friedel-Crafts acetylation of 6-tert-butyl-1,1-dimethylindan. prepchem.comgoogle.com In a common procedure, a solution of 1,1-dimethyl-6-tert-butylindane and acetyl chloride is added to a slurry of aluminum chloride in a hydrocarbon solvent like n-hexane at low temperatures. prepchem.com The reaction mixture is then quenched with ice water, and the product is isolated by distillation. prepchem.com This compound belongs to the class of indanes, which are characterized by a cyclopentane ring fused to a benzene (B151609) ring. hmdb.ca

Comparative Analysis of Different Indan Isomers (e.g., 1,2-Dimethylindan, 1,3-Dimethylindan)

The stereochemistry of dimethylindan isomers has been a subject of study, particularly in the context of geochemical analysis. mst.edu 1,3-Dimethylindan (B8566502) possesses two stereogenic centers, leading to cis and trans isomers. The cis-isomer is a meso compound, while the trans-isomer exists as a racemic mixture of (R,R) and (S,S) enantiomers. mst.edu In contrast, 1,2-dimethylindan has one stereogenic center. Studies on crude oil samples have shown that the relative amounts of cis- and trans-1,3-dimethylindan (B12788815) can vary, with an excess of the cis isomer often being observed. mst.edu The preparation of 1,3-dimethylindans has been investigated through both radical-mediated cyclization and intramolecular carbolithiation. nih.govacs.org While radical cyclization shows modest selectivity for the cis-isomer, intramolecular carbolithiation of specific precursors can be a highly cis-selective process. nih.govacs.org

Catalysis in the Synthesis and Modification of 1,1 Dimethylindan

Applications of Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers distinct advantages in terms of catalyst accessibility and tunability for the synthesis and modification of 1,1-dimethylindan.

Strong Acid Catalysis in Cyclialkylation and Cyclidehydration

Strong Brønsted acids are fundamental in the synthesis of the this compound core through intramolecular cyclization reactions. These reactions, broadly classified as Friedel-Crafts cyclialkylations and cyclidehydrations, are crucial for forming the five-membered ring.

The cyclidehydration of 2-methyl-4-phenyl-2-butanol (B93477) is a classic route to this compound. tandfonline.com Strong acids like sulfuric acid facilitate this transformation by protonating the hydroxyl group, leading to the formation of a carbocation intermediate which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by deprotonation to yield the indan (B1671822) structure. tandfonline.com The reaction often proceeds through olefinic intermediates, 2-methyl-4-phenyl-1-butene (B12996274) and 2-methyl-4-phenyl-2-butene, which are subsequently cyclized. tandfonline.com Polyphosphoric acid is another effective strong acid catalyst for similar cyclizations, such as in the synthesis of 3,3-dimethyl-1-indanone (B145499) from β-phenylisovaleric acid, which can then be reduced to this compound. google.com

A notable application of strong acid catalysis is the one-step synthesis of alkyl-substituted 1,1-dimethylindans by reacting a monoalkylbenzene with isoprene (B109036) in the presence of an acid catalyst like 93% sulfuric acid. google.com This process allows for the direct formation of the indan ring system with concomitant alkylation of the aromatic ring. google.com For instance, the reaction of toluene (B28343) with isoprene yields 1,1,6-trimethylindan. google.com The temperature of these reactions is a critical parameter and is often maintained at low temperatures (-30°C to 10°C) to control selectivity and minimize side reactions. google.com

Table 1: Strong Acid-Catalyzed Synthesis of this compound Derivatives

| Reactants | Catalyst | Product | Temperature | Reference |

|---|---|---|---|---|

| 2-Methyl-4-phenyl-2-butanol | Sulfuric Acid | This compound | Refluxing Benzene (B151609) | tandfonline.com |

| β-Phenylisovaleric Acid | Polyphosphoric Acid | 3,3-Dimethyl-1-indanone | Not specified | google.com |

| Toluene and Isoprene | 93% Sulfuric Acid | 1,1,6-Trimethylindan | -10°C to 10°C | google.com |

Transition Metal Catalysis for Selective Transformations

Transition metal complexes offer a versatile toolkit for the selective functionalization of the this compound core, enabling reactions that are often difficult to achieve with other methods.

Palladium catalysis is widely employed for creating carbon-carbon and carbon-heteroatom bonds. While specific examples directly involving this compound are not extensively detailed in the provided results, the general applicability of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to synthesize aryl-substituted indanones is well-established. researchgate.net These indanones can serve as precursors to variously substituted this compound derivatives. The synthesis of 1-indanoles and 1-indanamines via palladium-catalyzed arylation highlights the utility of this approach for introducing functional groups to the indan skeleton. google.com Furthermore, palladium-catalyzed reduction of oximes is a known method for producing aminoindanes. google.com

Manganese complexes have emerged as powerful catalysts for the selective oxidation of C-H bonds. In the context of this compound, manganese-salen complexes have been shown to catalyze the enantioselective benzylic hydroxylation to produce 3-hydroxy-1,1-dimethylindan. researchgate.netacs.org This reaction is significant as it introduces a chiral center into the molecule with a notable degree of enantioselectivity. For instance, using a newly-designed optically active (salen)manganese(III) complex, an enantiomeric excess of up to 90% for 3,3-dimethylindan-1-ol was achieved. researchgate.net The reaction can be further optimized by kinetic resolution, where the catalyst selectively oxidizes one enantiomer of the alcohol product at a faster rate, thereby enhancing the enantiomeric excess of the remaining alcohol. researchgate.net The oxidant used in these reactions is often iodosylbenzene or hydrogen peroxide. acs.orgresearchgate.net

Table 2: Manganese-Catalyzed Oxidation of this compound

| Catalyst Type | Oxidant | Product | Key Finding | Reference |

|---|---|---|---|---|

| (Salen)manganese(III) complex | Iodosylbenzene | 3,3-Dimethylindan-1-ol | Enantiomeric excess of 90% after 20 hours. researchgate.net | researchgate.net |

Palladium-Catalyzed Processes

Role of Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling.

Solid Acid Catalysts (e.g., Sulfonic Acid Resins) in Indan Synthesis

Solid acid catalysts, such as sulfonic acid resins like Amberlyst-15, have proven to be highly effective and convenient alternatives to liquid strong acids for the synthesis of this compound. tandfonline.com These catalysts are particularly useful in the cyclidehydration of 2-methyl-4-phenyl-2-butanol. tandfonline.com The reaction, typically carried out in a solvent like benzene at reflux, shows that the sulfonic acid resin initially acts as a dehydrating agent, converting the alcohol to its corresponding olefin isomers, which then undergo cyclization to form this compound in good yields (61-80%). tandfonline.com The efficiency of the reaction is dependent on the concentration of the starting material. tandfonline.com The use of solid acid catalysts simplifies the work-up procedure, as the catalyst can be simply filtered off from the reaction mixture. tandfonline.com Other solid acid materials, such as mesoporous WO3-ZrO2-SiO2, have also been synthesized and studied for their catalytic activity in acid-catalyzed reactions, indicating a broad scope for these types of catalysts in organic synthesis. researchgate.net

Table 3: Comparison of Catalysts for Cyclidehydration of 2-Methyl-4-phenyl-2-butanol

| Catalyst | Reaction Time | Yield of this compound | Advantages | Reference |

|---|---|---|---|---|

| Amberlyst-15 | 1-5 hours | 61-80% | Convenient to use, easy separation. tandfonline.com | tandfonline.com |

| Sulfuric Acid | Not specified | Not specified | Effective but requires neutralization. | tandfonline.com |

Asymmetric Catalysis Employing this compound Derivatives as Substrates or Ligands

The rigid, bicyclic framework of this compound has made its derivatives valuable targets and tools in the field of asymmetric catalysis. The strategic placement of functional groups on this scaffold allows for its use both as a prochiral substrate, undergoing enantioselective transformation into a valuable chiral product, and as a core component of chiral ligands or auxiliaries that direct the stereochemical outcome of a reaction. This section explores the dual role of this compound derivatives in asymmetric synthesis, highlighting key research findings where they function as either the molecule being transformed or the agent directing the transformation.

This compound Derivatives as Chiral Substrates

The conversion of achiral or racemic this compound derivatives into enantioenriched products is a significant area of research, providing access to chiral building blocks for pharmaceuticals and materials science. Key strategies include asymmetric oxidation, reduction, and kinetic resolution.

Asymmetric Oxidation and Hydroxylation:

The benzylic C-H bonds within the this compound scaffold are prime targets for enantioselective oxidation. Researchers have developed catalytic systems capable of hydroxylating this compound with high levels of stereocontrol. For instance, specially designed optically active (salen)manganese(III) complexes have been shown to catalyze the enantioselective benzylic hydroxylation of this compound. In one study, the use of such a catalyst resulted in the formation of 3,3-dimethylindan-1-ol with an enantiomeric excess (ee) that increased from 84% after 10 minutes to 90% after 20 hours, indicating a kinetic resolution process was also at play. researchgate.net Other manganese-based catalysts have also been successfully employed in the C-H oxidation of this compound, yielding 3-hydroxy-1,1-dimethylindan with a 64% ee. acs.org

Interactive Table: Asymmetric Oxidation of this compound

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Citation |

| This compound | (salen)manganese(III) complex (5a) | 3,3-Dimethylindan-1-ol | 90% | researchgate.net |

| This compound | Manganese complex | 3-Hydroxy-1,1-dimethylindan | 64% | acs.org |

Asymmetric Reduction of Ketones:

The asymmetric reduction of prochiral ketones is a fundamental and powerful method for producing chiral alcohols. Derivatives of this compound, specifically substituted 1-indanones, are excellent substrates for this type of transformation. A notable example involves the reduction of racemic 1,6-dimethylindan-1-one using a chiral ruthenium catalyst. This process was highly effective, proceeding with excellent diastereoselectivity (96:4 d.r.) and enantioselectivity (98:2 e.r.) to yield the corresponding (1S,2S)-2,6-dimethylindan-1-ol in an 80% yield. google.com This demonstrates the synthesis of a specific stereoisomer from a racemic mixture, a key challenge in asymmetric synthesis.

Dynamic Kinetic Resolution of Imines:

Dynamic kinetic resolution (DKR) is a potent strategy for converting a racemic starting material entirely into a single, highly enantioenriched product. This has been applied to imines derived from dimethylindan ketones. In one study, an imine derived from 2,6-dimethylindan-1-one underwent transfer hydrogenation catalyzed by a chiral complex. The reaction yielded Benzyl-[(1S,2S)-2,6-dimethylindan-1-yl]amine with excellent diastereoselectivity (>98% de) and a high enantiomeric excess of 74% ee, showcasing the utility of DKR in synthesizing chiral amines based on the indan scaffold. wiley-vch.de

Interactive Table: Asymmetric Transformations of this compound Derivatives

| Substrate | Transformation | Catalyst System | Product | Selectivity | Yield | Citation |

| Racemic 1,6-Dimethylindan-1-one | Asymmetric Reduction | Chiral Ruthenium Catalyst | (1S,2S)-2,6-Dimethylindan-1-ol | 96:4 d.r., 98:2 e.r. | 80% | google.com |

| Imine of 2,6-dimethylindan-1-one | Transfer Hydrogenation (DKR) | (S,S)-Iridium Complex | Benzyl-[(1S,2S)-2,6-dimethylindan-1-yl]amine | >98% de, 74% ee | - | wiley-vch.de |

| 2-Bromoaryl ketones | One-Pot Allylboration/Mizoroki-Heck | (S)-3,3′-Br₂-BINOL / PdCl₂(PPh₃)₂ | (1S)-1-Alkyl-3-methyleneindan-1-ols | up to 96:4 er | up to 75% | acs.orgacs.org |

This compound Derivatives as Chiral Ligands and Auxiliaries

Beyond their role as substrates, derivatives of this compound have been explored as components of chiral ligands for transition metal catalysis. The rigid structure of the indan core is advantageous for creating a well-defined and predictable chiral environment around a metal center.

Research into biaryl-based self-adaptable ligands has included studies on 6-phenyl-1,1-dimethylindans as potential ligand precursors. diva-portal.org The steric properties of these molecules are a key consideration in ligand design. While initial applications of related semiflexible phosphinite ligands in rhodium-catalyzed asymmetric hydrogenation resulted in modest enantioselectivities (up to 63% ee), the work highlights the potential for this class of compounds in ligand development. diva-portal.org

In a related application, a novel chiral indanol, 7-Mesityl-2,2-dimethylindan-1-ol, was synthesized to serve as a chiral auxiliary. researchgate.net Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction before being removed. The development of such auxiliaries based on the this compound framework provides another avenue for leveraging its structural features in asymmetric synthesis. researchgate.net

The dual utility of this compound derivatives as both substrates for generating chiral products and as foundational structures for chiral ligands and auxiliaries underscores their versatility and importance in the ongoing development of asymmetric catalysis.

Theoretical and Computational Studies on 1,1 Dimethylindan Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations have been applied to systems related to 1,1-dimethylindan to elucidate their electronic properties.

Studies on "half-molecule" models, such as 1-indanone (B140024) and 2,2-dimethylindan-1,3-dione, provide insight into the electronic structure of the core indan (B1671822) skeleton. researchgate.netacs.org For these systems, DFT calculations using the B3LYP functional have been employed to determine equilibrium structures. researchgate.net The electronic structure of these ketones has been further investigated through their spectroscopic properties. researchgate.netacs.org For instance, NMR ¹³C chemical shifts have been calculated using the continuous-set-of-gauge-transformations (CSGT) formalism, showing fair consistency with experimental observations, especially for the carbonyl, spiro, and quaternary carbons. researchgate.netacs.org

To probe the filled and empty electronic orbitals, researchers have utilized a combination of experimental techniques and theoretical calculations. acs.org He(I) photoelectron spectra, which measure the energy required to remove electrons, were interpreted using ab initio outer-valence-Green's-function (OVGF) calculations. researchgate.netacs.org These theoretical results successfully reproduced the energies and splittings of the uppermost bands, which are associated with the phenyl π-orbitals and the n(CO) lone-pair orbitals of the keto groups. researchgate.net Furthermore, electron transmission spectroscopy (ETS), supported by calculations of π* virtual orbital energies, was used to characterize the molecule's empty energy levels. researchgate.net These studies revealed strong mixing between the phenyl and carbonyl π* fragment orbitals, leading to the formation of stable anion states. researchgate.net

For derivatives such as (E)-7-(arylidene)-indanones, DFT calculations at the B3LYP/6-311G(d,p) level have been used to perform Frontier Molecular Orbital (FMO) analysis. kbhgroup.in The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity and kinetic stability. kbhgroup.in

Table 1: Calculated Quantum Chemical Parameters for (E)-7-(arylidene)-indanone Derivatives Data derived from theoretical calculations on related indanone structures.

| Parameter | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; related to nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; related to electrophilicity. |

| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. kbhgroup.in |

| Calculated NMR Shifts | Predicted chemical shifts for atomic nuclei (e.g., ¹³C). | Allows for comparison with experimental spectra to validate computed structures. acs.org |

Molecular Dynamics and Conformational Analysis of this compound Derivatives

The three-dimensional shape and flexibility of a molecule are crucial for its interactions and properties. Molecular dynamics (MD) simulations and conformational analysis techniques are used to explore the different spatial arrangements (conformers) a molecule can adopt and the energy barriers between them.

A key area of study has been the internal rotation in this compound derivatives. For a molecular framework designed specifically to study steric effects, [6-(2-X-phenyl)-5-Y-1,1-dimethylindan], dynamic NMR spectroscopy (DNMR) was used to investigate the rotational barriers. researchgate.netresearchgate.net This research found that for derivatives where Y = Me and X is a halogen, the rotational barriers (ΔG‡) increase smoothly and monotonically with the van der Waals radius of the substituent X. researchgate.netresearchgate.net This allows for the estimation of effective radii for other molecular fragments. researchgate.netresearchgate.net

MD simulations have also been employed to study the behavior of bioactive indanone derivatives. In a computational analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), a potential anti-inflammatory agent, a 100 ns MD simulation was performed to assess its binding stability with the NF-κB-p50 protein. mdpi.com The root mean square deviation (RMSD) of the ligand was analyzed, showing that the molecule achieved a stable conformation within the protein's binding pocket after an initial adjustment period. mdpi.com Such studies are vital for understanding the molecular basis of a drug's activity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Pathways

DFT is a versatile computational method used extensively to map out the energetic landscapes of chemical reactions. It allows chemists to calculate the structures of reactants, products, and transition states, thereby elucidating reaction mechanisms and predicting reactivity.

DFT calculations have been used to gain a deeper understanding of reactions that form or involve indan-like structures. For example, in the gold-catalyzed intramolecular hydroalkylation of ynamides to form 2-aminoindenes, DFT calculations were performed to explore the mechanistic pathway. acs.org The calculations identified a researchgate.netnist.gov-hydride shift as the rate-determining step of the reaction. acs.org This computational work also helped to rationalize the differences in reactivity observed for various substrates and highlighted the crucial role of the gold catalyst. acs.org

In the context of this compound's structural relatives, DFT has been used to investigate equilibrium structures. For spiroketones based on the 2,2′-spirobiindan skeleton and their "half-molecule" fragments like 1-indanone, the B3LYP/6-31G(d,p) model was used to determine their geometries, which matched well with available X-ray experimental data. researchgate.net Similarly, the geometries of (E)-7-(arylidene)-indanones were optimized using DFT with the B3LYP method and a 6-311G(d,p) basis set to understand their structural properties in detail. kbhgroup.in These geometry optimizations are a prerequisite for any further computational analysis, including the study of reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with a specific property, such as biological activity or a physical characteristic. muni.cz This approach is founded on the principle that the structure of a molecule dictates its properties. muni.cz

While specific QSAR models focused solely on this compound are not widely documented, studies on its derivatives illustrate the application of these principles. For example, the computational and preclinical analysis of 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) as an anti-inflammatory agent represents a structure-activity relationship study. mdpi.com Such work involves synthesizing the compound and then using computational tools, like molecular docking and MD simulations, to predict and understand its interaction with biological targets, in this case, NF-κB and Nrf2 signaling pathways. mdpi.com

The development of robust QSAR models often relies on molecular descriptors that quantify various aspects of a molecule's structure. These can include steric parameters, such as Sterimol values or buried volume, which describe the size and shape of substituents. acs.orgacs.org Conformational flexibility can be a challenge in these models, and methods that consider a Boltzmann-weighted average of parameters over multiple low-energy conformers can improve predictive performance. acs.org

A fascinating application of structure-property relationships is in the field of fragrances, where subtle changes in molecular structure can lead to dramatic differences in perceived odor. The this compound scaffold is a key component in several synthetic musk compounds.

One of the most well-known examples is 4-acetyl-6-tert-butyl-1,1-dimethylindan, commercially known as Celestolide. thegoodscentscompany.comgoogle.com.pg This compound is described as having a mild, sweet-musky odor with good tenacity. thegoodscentscompany.com Its warmth, richness, and strength make it a valuable component in many perfume creations. thegoodscentscompany.com The specific arrangement of the acetyl, tert-butyl, and dimethylindan groups is crucial for its characteristic musk scent.

Other indan derivatives are also used in the fragrance industry. For instance, 4,7-dimethyl-2,3-dihydroinden-1-one is noted for its strong, fruity odor. lookchem.com The study of how the indan skeleton and its various substituents contribute to different odor profiles is a key aspect of fragrance chemistry. The challenge lies in building predictive models that can map a chemical structure to a specific sensory perception, a complex task that is an active area of research. researchgate.net

Thermochemical Property Estimation and Prediction for Cyclic Hydrocarbons Including this compound

Thermochemical properties, such as heat capacity and enthalpy of formation, are essential for chemical process design, safety analysis, and understanding molecular stability. For many compounds, experimental data is lacking, making estimation methods invaluable.

Group additivity (GA) is a widely used empirical method for predicting thermochemical properties by summing the contributions of individual molecular fragments. nih.govnist.gov A second-order group additivity method has been developed to estimate the heat capacity of liquid hydrocarbons as a function of temperature. nist.govnist.gov In a comparison between recommended experimental data and values estimated by this method, this compound was one of the compounds evaluated. nist.gov

Table 2: Comparison of Recommended and Estimated Heat Capacities for this compound Using Group Additivity Data from the Journal of Physical and Chemical Reference Data. nist.gov

| Compound | Number of Data Points | Standard Deviation (%) | Average Deviation (%) | Temperature Range (K) | Heat Capacity Range (J/mol·K) |

|---|---|---|---|---|---|

| This compound | 18 | 2.6 | 0.9 | 236-389 | 221-298 |

More recently, machine learning (ML) has emerged as an alternative technique for estimating thermochemical properties. acs.org A study aimed at estimating the standard enthalpy of formation for cyclic hydrocarbons compared an ML model (Support Vector Regression, SVR) with the traditional GA method. acs.org For this compound, the GA method showed a slightly better performance than the SVR model, which was not specifically trained on this particular species. acs.org This highlights that while ML is a powerful tool, established methods like group additivity remain highly effective, especially when extensive parameterization is available. acs.org

Experimental measurements on related isomers provide crucial benchmarks for these estimation methods. For example, the enthalpy of combustion was experimentally measured for 1,7-dimethylindan, a structural isomer of this compound. dtic.mil

Advanced Analytical Methodologies for 1,1 Dimethylindan Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure of 1,1-dimethylindan by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.15-7.36 ppm. The two methylene (B1212753) groups (-CH₂-) of the five-membered ring give rise to triplets, while the two methyl groups (-CH₃) attached to the same carbon atom produce a characteristic singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key chemical shifts for this compound include signals for the quaternary carbon of the gem-dimethyl group, the methylene carbons, and the aromatic carbons. beilstein-journals.org For instance, in CDCl₃, the gem-dimethyl carbons (1-CH₃) resonate at approximately δ 24.2 ppm, and the C-1 carbon appears at δ 52.6 ppm. beilstein-journals.org The aromatic carbons show distinct signals, such as C-3 at δ 120.0 ppm and C-7a at δ 150.0 ppm. beilstein-journals.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 2 x 1-CH₃ | 1.31 (s, 6H) | 24.2 |

| C-1 | - | 52.6 |

| C-3 | - | 120.0 |

| C-4 | 7.36 (dm, 1H) | 120.3 |

| C-5 | 7.30 (m, 1H) | 127.2 |

| C-6 | 7.26 (m, 1H) | 126.4 |

| C-7 | 7.31 (m, 1H) | 121.3 |

| C-3a | - | 139.9 |

| C-7a | - | 150.0 |

Data obtained in CDCl₃ at 400 MHz for ¹H and 100.6 MHz for ¹³C. beilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its bonds.

Key characteristic absorptions in the IR spectrum include:

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. vscht.cz

C-H stretching (aliphatic): The C-H stretching vibrations of the methyl and methylene groups appear in the range of 2850-2965 cm⁻¹.

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

C-H bending: Bending vibrations for the methyl and methylene groups are also present at lower wavenumbers.

For substituted indanones, which share the core indan (B1671822) structure, characteristic IR peaks include those for C=O stretching (around 1700 cm⁻¹) and various C-H and C=C vibrations. rsc.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.23 g/mol ). nih.gov A prominent peak in the mass spectrum is often the base peak, which corresponds to the most stable fragment ion. For this compound, the top peak is frequently observed at m/z 131, resulting from the loss of a methyl group (CH₃). nih.gov Other significant fragment ions may also be present, providing further structural clues. nih.govlibretexts.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.

Gas Chromatography (GC) for Mixture Analysis and Quantification

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds like this compound. okstate.edu In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For instance, in a study analyzing byproducts from ammunition, a derivative of this compound, 6-tert-butyl-4-ethyl-1,1-dimethylindan, was identified with a retention time of 19.155–19.156 minutes under specific GC-MS conditions. brjac.com.br The purity of this compound can be determined by the relative area of its peak in the chromatogram.

Table 2: GC Retention Data for Indan Derivatives

| Compound | Retention Time (min) | Reference |

|---|---|---|

| 6-tert-butyl-4-ethyl-1,1-dimethylindan | 19.155–19.156 | brjac.com.br |

| This compound | 18:57 | epa.gov |

Retention times are specific to the column and conditions used in the cited studies.

High-Performance Liquid Chromatography (HPLC) for Complex Indan Derivatives